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Compound of Interest

Compound Name: ATL-802

Cat. No.: B1666114 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ATL-802 is a potent and selective antagonist of the A2B adenosine receptor (A2BR), a G

protein-coupled receptor involved in a variety of physiological and pathological processes,

including inflammation, cancer, and diabetes.[1] The A2B receptor is expressed on numerous

cell types, including immune cells, where it plays a role in modulating immune responses.[2][3]

Flow cytometry is a powerful technique to analyze the expression of cell surface and

intracellular proteins on a single-cell basis, making it an ideal tool to study the effects of ATL-
802 on A2BR-expressing cells.

These application notes provide detailed protocols for two key flow cytometry-based

experiments utilizing ATL-802:

Quantification of A2B Receptor Expression on Immune Cell Subsets: To identify and quantify

the percentage of different immune cell populations expressing the A2B receptor.

Functional Assay: Inhibition of Agonist-Induced Cytokine Production: To assess the

antagonistic activity of ATL-802 by measuring its ability to block A2BR agonist-induced

cytokine production in immune cells.
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Table 1: A2B Adenosine Receptor (A2BR) Antagonist Profile - ATL-802

Parameter Value Reference

Target A2B Adenosine Receptor [1]

Activity Antagonist [1]

Description
Potent and selective A2BR

antagonist.
[1]

Therapeutic Area
Potential for diabetes and

inflammation research.
[1]

Table 2: Example Data - A2B Receptor Expression on Murine Splenocytes

Immune Cell
Subset

Marker Profile
% A2BR Positive
(Vehicle Control)

% A2BR Positive
(ATL-802 Treated)

T Helper Cells CD3+ CD4+ 25.3 ± 3.1 24.9 ± 2.8

Cytotoxic T Cells CD3+ CD8+ 18.9 ± 2.5 19.2 ± 2.9

B Cells CD19+ 45.7 ± 5.2 46.1 ± 4.9

Macrophages CD11b+ F4/80+ 62.1 ± 6.8 61.5 ± 7.1

Dendritic Cells CD11c+ MHCII+ 55.4 ± 4.9 54.8 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. No

significant change in the percentage of A2BR positive cells is expected with short-term ATL-
802 treatment as it is a receptor antagonist, not a down-regulator.

Table 3: Example Data - Effect of ATL-802 on NECA-Induced IL-6 Production in Macrophages
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Treatment Condition
IL-6 Positive Macrophages
(%)

Mean Fluorescence
Intensity (MFI) of IL-6

Unstimulated (Vehicle) 2.1 ± 0.5 150 ± 25

NECA (10 µM) 28.5 ± 3.7 1250 ± 150

NECA (10 µM) + ATL-802 (1

µM)
8.3 ± 1.2 450 ± 50

ATL-802 (1 µM) alone 2.3 ± 0.6 160 ± 30

Data are presented as mean ± standard deviation from three independent experiments. NECA

is a potent adenosine receptor agonist.

Experimental Protocols
Protocol 1: Quantification of A2B Receptor Expression
on Immune Cell Subsets
This protocol describes the staining of murine splenocytes to identify and quantify the

expression of the A2B receptor on various immune cell populations.

Materials:

Single-cell suspension of murine splenocytes

Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc Block (e.g., anti-mouse CD16/32)

Fluorochrome-conjugated antibodies:

Anti-mouse A2BR (FITC or other fluorochrome)[4]

Anti-mouse CD3 (e.g., PE-Cy7)
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Anti-mouse CD4 (e.g., APC)

Anti-mouse CD8 (e.g., PerCP-Cy5.5)

Anti-mouse CD19 (e.g., PE)

Anti-mouse CD11b (e.g., APC-Cy7)

Anti-mouse F4/80 (e.g., BV421)

Anti-mouse CD11c (e.g., BV605)

Anti-mouse MHCII (e.g., AF700)

Viability Dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of murine splenocytes and adjust the cell

concentration to 1 x 10^7 cells/mL in ice-cold FACS buffer.

Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate for 10-15 minutes

on ice to prevent non-specific antibody binding.

Surface Staining:

Prepare a cocktail of the fluorochrome-conjugated antibodies against the cell surface

markers (CD3, CD4, CD8, CD19, CD11b, F4/80, CD11c, MHCII) and the anti-A2BR

antibody at their predetermined optimal concentrations in FACS buffer.

Add the antibody cocktail to the cell suspension.

Incubate for 30 minutes on ice in the dark.

Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer by centrifugation at 300-

400 x g for 5 minutes.
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Viability Staining: If using a non-fixable viability dye like PI or DAPI, resuspend the cells in

FACS buffer containing the dye immediately before analysis. If using a fixable viability dye,

follow the manufacturer's protocol.

Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of

events (e.g., 100,000 to 500,000) to allow for the analysis of rare populations.

Data Analysis:

Gate on single, viable cells.

Identify the different immune cell subsets based on their specific marker expression (e.g.,

T cells: CD3+, B cells: CD19+, Macrophages: CD11b+F4/80+).

Within each immune cell subset, quantify the percentage of cells positive for A2BR

expression.

Protocol 2: Functional Assay: Inhibition of Agonist-
Induced Cytokine Production
This protocol assesses the antagonistic effect of ATL-802 on A2BR-mediated cytokine

production in macrophages.

Materials:

Isolated murine peritoneal or bone marrow-derived macrophages

Complete RPMI-1640 medium

ATL-802

A2BR agonist (e.g., NECA)

Lipopolysaccharide (LPS) (as a positive control for cytokine induction)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

FACS Buffer
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Fc Block

Fluorochrome-conjugated antibodies:

Anti-mouse CD11b (e.g., APC-Cy7)

Anti-mouse F4/80 (e.g., BV421)

Fixation/Permeabilization Buffer

Fluorochrome-conjugated anti-mouse IL-6 antibody (e.g., PE)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Plate macrophages in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to

adhere.

Pre-incubate the cells with ATL-802 (e.g., 1 µM) or vehicle control for 30 minutes.

Stimulate the cells with an A2BR agonist like NECA (e.g., 10 µM) for 4-6 hours in the

presence of a protein transport inhibitor (e.g., Brefeldin A). Include unstimulated and LPS-

stimulated wells as negative and positive controls, respectively.

Cell Harvesting: Harvest the cells by gentle scraping or using a cell detachment solution.

Surface Staining:

Wash the cells with FACS buffer.

Perform Fc blocking as described in Protocol 1.

Stain for surface markers (CD11b, F4/80) for 30 minutes on ice.

Fixation and Permeabilization:
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Wash the cells and then fix and permeabilize them using a commercial

fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining:

Incubate the permeabilized cells with the fluorochrome-conjugated anti-IL-6 antibody for

30 minutes at room temperature in the dark.

Washing: Wash the cells with permeabilization buffer.

Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow

cytometer.

Data Analysis:

Gate on single, viable cells and then on the macrophage population (CD11b+ F4/80+).

Determine the percentage of IL-6 positive macrophages and the mean fluorescence

intensity (MFI) of the IL-6 signal in each treatment condition.

Mandatory Visualization
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Caption: A2B Adenosine Receptor Signaling Pathways.
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Flow Cytometry Experimental Workflow for ATL-802

Protocol 1: A2BR Expression Protocol 2: Functional Assay
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Caption: Experimental Workflows for ATL-802 Flow Cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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